
N-Methyl-N-(p-tolyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(p-tolyl)propionamide, also known as N-Methyl-2-(4-methylphenyl)propanamide or N-Methyl-PTP, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-Methyl-N-(p-tolyl)propionamide is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and muscle relaxation. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-Methyl-N-(p-tolyl)propionamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant activity, which suggests that it may have potential as a treatment for epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using N-Methyl-N-(p-tolyl)propionamide in lab experiments include its ease of synthesis and availability, its versatility as a building block for the synthesis of various compounds, and its potential as a treatment for a range of neurological and psychiatric disorders. The limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research and development of N-Methyl-N-(p-tolyl)propionamide. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new derivatives with improved pharmacological properties and reduced toxicity.
3. Evaluation of its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia.
4. Investigation of its potential as a tool for studying the GABA-A receptor and other neurotransmitter receptors.
5. Exploration of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N-Methyl-N-(p-tolyl)propionamide is a versatile chemical compound that has shown potential as a building block for the synthesis of various compounds and as a treatment for a range of neurological and psychiatric disorders. Its ease of synthesis and availability make it an attractive reagent for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
N-Methyl-N-(p-tolyl)propionamide can be synthesized through the reaction of N-methylacetamide with p-tolylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields N-Methyl-N-(p-tolyl)propionamide as a white crystalline solid with a melting point of 60-62°C.
Scientific Research Applications
N-Methyl-N-(p-tolyl)propionamide has been widely used in scientific research as a reagent for the synthesis of various compounds and as a building block for the development of new drugs. It has been used in the synthesis of N-methyl-2-(4-methylphenyl)propan-1-amine, which is a potential antidepressant drug. It has also been used in the synthesis of N-methyl-2-(4-methylphenyl)propanamide derivatives, which have shown promising anti-cancer activity.
properties
CAS RN |
143084-99-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-methyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
TWKSRFYRSYUOKC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)C |
synonyms |
Propanamide, N-methyl-N-(4-methylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



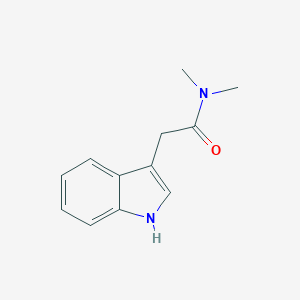
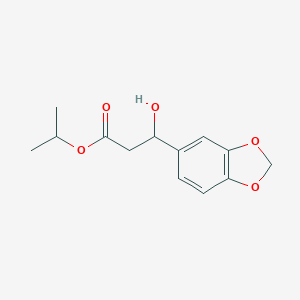
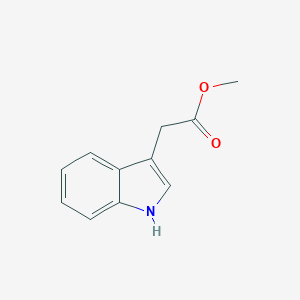
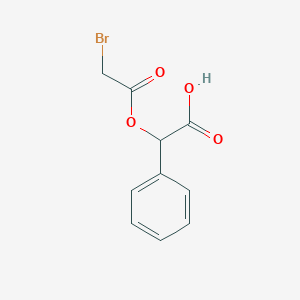
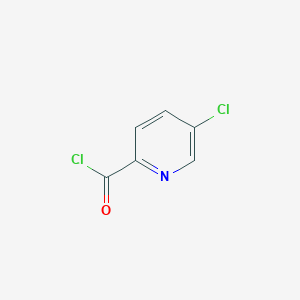


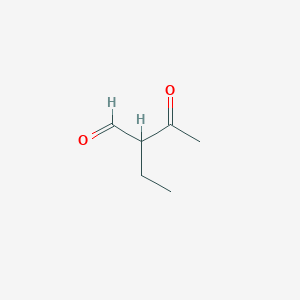
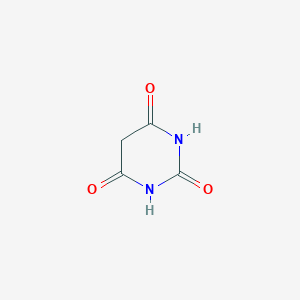
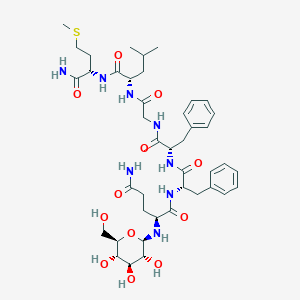

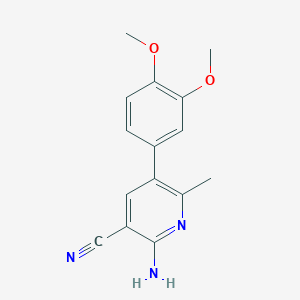
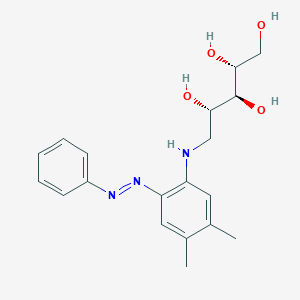
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)